4-Amino-1-benzylpiperidine-4-carbonitrile is classified under:
The synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile can be accomplished through various methods, with one notable approach involving the reaction of 4-Amino-1-benzylpiperidine with a carboxylating agent under controlled conditions. The following steps outline a typical synthesis pathway:
In one specific method, 1-benzylpiperidine-4-carbonitrile can be synthesized from N-benzyl-4-piperidone through a series of reactions including cyanation and subsequent hydrolysis. The reaction conditions are optimized for yield and purity, often requiring careful control of temperature and pH during the process .
The molecular structure of 4-Amino-1-benzylpiperidine-4-carbonitrile presents several notable features:
4-Amino-1-benzylpiperidine-4-carbonitrile can undergo various chemical reactions:
Reactions are typically performed under controlled conditions to optimize yield and minimize side reactions. For example:
The mechanism of action for 4-Amino-1-benzylpiperidine-4-carbonitrile primarily involves its interaction with biological targets, such as enzymes and receptors. This compound may act as an inhibitor or modulator within various biochemical pathways:
Further studies are necessary to elucidate the precise molecular mechanisms and their implications in therapeutic applications .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 218.3 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents |
| Melting Point | Specific values vary; typically around 100°C |
These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its reactivity .
The applications of 4-Amino-1-benzylpiperidine-4-carbonitrile span several scientific fields:
Systematic Nomenclature:The compound follows IUPAC naming conventions as 4-amino-1-benzylpiperidine-4-carbonitrile, precisely defining its molecular architecture:
Molecular Formula: C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol [1] [4].
Structural Characteristics:1. Stereoelectronic Features:- The C4 carbon is tertiary and tetrahedral, bearing two electronegative substituents (NH₂ and CN) that create significant steric and electronic constraints.- The amino group acts as a hydrogen bond donor, while the nitrile functions as a hydrogen bond acceptor.2. Piperidine Conformation:- X-ray crystallography of derivatives reveals the piperidine ring predominantly adopts a chair conformation [3] [7].- In substituted analogs, bulky C4 substituents typically occupy axial positions due to 1,3-diaxial strain minimization.3. Computational Properties:- LogP: 1.64 (moderate lipophilicity)- Topological Polar Surface Area (TPSA): 53.05 Ų- H-bond donors/acceptors: 1/3- These properties suggest moderate blood-brain barrier permeability potential [4] .
Table 1: Structural Identifiers and Computational Descriptors
| Identifier Type | Value/Descriptor |
|---|---|
| CAS Registry Number | 136624-42-5 |
| SMILES | N#CC1(N)CCN(CC1)Cc1ccccc1 |
| InChI Key | YUBDLZGUSSWQSS-UHFFFAOYSA-N |
| Molecular Formula | C₁₃H₁₇N₃ |
| Exact Mass | 215.14200 g/mol |
| XLogP3 | 1.37 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area | 53.05 Ų |
The synthetic exploration of 4-aminopiperidine carbonitriles emerged prominently in the 1990s, driven by the discovery of their utility as constrained analogs of bioactive amines. Key milestones include:
Early Synthetic Methodologies (1990s):Initial routes employed Strecker-type reactions on N-benzyl-4-piperidone, utilizing alkali cyanides (KCN, NaCN) with ammonia or ammonium acetate in polar solvents. These methods suffered from moderate yields (50-70%) and purification challenges due to over-alkylation byproducts [2].
Pharmacological Significance (Late 1990s):
Table 2: Evolution of Synthetic Methodologies for 4-Amino-1-benzylpiperidine-4-carbonitrile
| Year | Method | Reagents/Conditions | Reported Yield | Key Advancement |
|---|---|---|---|---|
| Pre-1998 | Classical Strecker | NH₄OAc, NaCN, MeOH, reflux | 52-70% | Initial route to scaffold |
| 1998 | Modified Strecker | KCN, aniline, CH₂Cl₂, AcOH, 50°C | 89% | Aniline as nitrogen source prevented dialkylation |
| 2005 | Optimized Protocol | KCN (excess), aniline, CH₂Cl₂, 0°C→RT, AcOH | 89.5% | Lower temperature control minimized degradation |
| 2012 | Microwave-assisted | KCN, NH₄Cl, DMF, 120°C, 30 min | 93% | Reaction time reduction from 24h to 30 min |
Synthetic Versatility:
The molecule serves as a multifunctional building block due to three reactive centers:1. Nitrile Group:- Hydrolysis to carboxylic acids (-COOH)- Reduction to aminomethyl derivatives (-CH₂NH₂)- Cycloadditions to form tetrazoles and triazoles2. Amino Group:- Acylation for amide library synthesis- Sulfonylation for sulfonamide probes- Reductive alkylation for secondary/tertiary amines3. Benzyl Group:- Catalytic hydrogenolysis to debenzylated intermediates- Electrophilic aromatic substitution
Notable applications in complex molecule synthesis:
Drug Discovery Applications:
Table 3: Therapeutic Applications of Derivatives
| Therapeutic Area | Derivative Structure | Biological Target | Advantage of Scaffold |
|---|---|---|---|
| Brain Tumor Therapy | Porphyrin-4-amino-1-benzylpiperidine conjugates | Opioid receptor-mediated transport | Enhanced BBB penetration via opioid receptor affinity |
| Overactive Bladder | 4-Amino-4-carbamoyl derivatives | Muscarinic M₂ receptors | M₂/M₃ selectivity reduces xerostomia side effects |
| Serotonin Modulators | 4-Amino-4-arylalkyl derivatives | 5-HT₆ and 5-HT₇ receptors | Stereochemical rigidity improves binding specificity |
Case Study: Brain Tumor Targeting:The strategic incorporation into porphyrin conjugates exploits the molecule's:
CAS No.: 4299-57-4
CAS No.: 30655-48-2
CAS No.: 869-06-7
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: